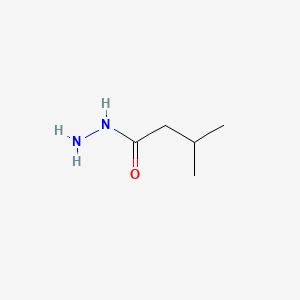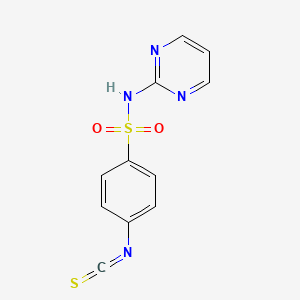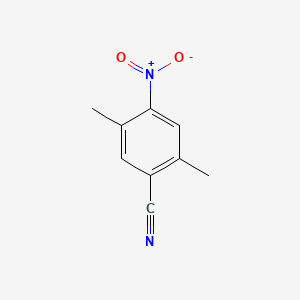
Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate is an organic compound with the molecular formula C₁₃H₁₀N₂O₄S. It is characterized by a nitro group, a pyridinylthio group, and a benzoate ester. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Nitration and Esterification: : The synthesis of Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate typically begins with the nitration of 4-(pyridin-2-ylthio)benzoic acid. This is followed by esterification using methanol in the presence of a strong acid catalyst such as sulfuric acid.
-
Thioether Formation: : Another route involves the formation of the thioether linkage by reacting 3-nitro-4-chlorobenzoic acid with 2-mercaptopyridine under basic conditions, followed by esterification.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is crucial for scalability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
-
Substitution: : The compound can participate in nucleophilic aromatic substitution reactions, especially at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles for aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving nitro and thioether groups. It may also serve as a probe for investigating cellular redox states due to its redox-active nature.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmacologically active compounds. The nitro group can be reduced to an amino group, which is a common motif in many drugs.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate exerts its effects depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thioether linkage can participate in redox reactions, influencing cellular redox balance. Molecular targets may include enzymes involved in redox processes and proteins with nucleophilic sites that can react with the nitro or thioether groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the pyridinylthio group, making it less versatile in terms of chemical reactivity.
Methyl 4-(pyridin-2-ylthio)benzoate: Lacks the nitro group, reducing its potential for redox reactions.
3-Nitro-4-(pyridin-2-ylthio)benzoic acid: The carboxylic acid group instead of the ester group alters its solubility and reactivity.
Uniqueness
Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate is unique due to the combination of a nitro group, a pyridinylthio group, and a benzoate ester. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and comparison with similar compounds
Propriétés
IUPAC Name |
methyl 3-nitro-4-pyridin-2-ylsulfanylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S/c1-19-13(16)9-5-6-11(10(8-9)15(17)18)20-12-4-2-3-7-14-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKLIYZZTRJJPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)SC2=CC=CC=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE](/img/structure/B1361403.png)
![(E)-4-[4-(acetylsulfamoyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B1361405.png)
![2-[(4-Anilinoanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1361406.png)




![4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one](/img/structure/B1361420.png)


![4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B1361432.png)
